molecular formula C16H16INO5S2 B3540222 [5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3540222
M. Wt: 493.3 g/mol
InChI Key: XOBZWTDLYNCEKV-KPKJPENVSA-N
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Description

Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of specific chlorides with ethanol and amines to obtain the corresponding ester and amides .


Molecular Structure Analysis

The molecular structure of these compounds often includes an activated methylene group and a highly reactive carboxylic group, making them convenient building blocks in the design of combinatorial libraries of biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often predicted in silico . They are usually evaluated for their in vitro antitumor activity and are found to exhibit a moderate activity against most human cancer cell lines .

Future Directions

The future research directions could involve further studies on the synthesis, physicochemical properties, drug likeness, and antitumor activity of these compounds .

Properties

IUPAC Name

2-[(5E)-5-[(3,4-diethoxy-5-iodophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO5S2/c1-3-22-11-6-9(5-10(17)14(11)23-4-2)7-12-15(21)18(8-13(19)20)16(24)25-12/h5-7H,3-4,8H2,1-2H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZWTDLYNCEKV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 3
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 4
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 5
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 6
[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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